molecular formula C20H31N3O5 B4964559 1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate

1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate

Cat. No. B4964559
M. Wt: 393.5 g/mol
InChI Key: CQLNMHUCHDBLBM-UHFFFAOYSA-N
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Description

1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and has been extensively studied for its potential therapeutic applications. MP-10 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. By inhibiting the reuptake of serotonin and blocking dopamine receptors, MP-10 may modulate the activity of these neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the activation of neurotrophic factors. These effects may contribute to the therapeutic properties of MP-10 in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on MP-10, including the investigation of its effects on other neurotransmitter systems, the development of more selective and potent derivatives, and the exploration of its potential therapeutic applications in other fields, such as pain management and addiction treatment. Further research is needed to fully understand the mechanisms of action of MP-10 and its potential therapeutic applications.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 1-(2-methoxybenzyl)piperazine with 4-methylpiperazine in the presence of oxalic acid. The resulting product is then purified and isolated as the oxalate salt. The synthesis of MP-10 has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

MP-10 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties, making it a promising candidate for the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O.C2H2O4/c1-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22-2;3-1(4)2(5)6/h3-6,17H,7-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNMHUCHDBLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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